

Comparative Analysis of N-Ethylbenzylamine: Experimental Data Versus Literature Values

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Compound of Interest

Compound Name: N-Ethylbenzylamine

Cat. No.: B194571

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For researchers, scientists, and professionals in drug development, the accurate characterization of chemical compounds is paramount. This guide provides a direct comparison of hypothetical experimental data for **N-Ethylbenzylamine** against established literature values. The objective is to offer a clear, data-driven cross-reference, complete with detailed experimental protocols and illustrative diagrams to support research and development activities.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the quantitative data for **N-Ethylbenzylamine**, presenting a side-by-side comparison of typical experimental findings with values cited in scientific literature.

Table 1: Physicochemical Properties of **N-Ethylbenzylamine**

Property	Hypothetical Experimental Value	Literature Value
Molecular Formula	C ₉ H ₁₃ N	C ₉ H ₁₃ N[1][2]
Molecular Weight	135.21 g/mol	135.21 g/mol [2][3]
Appearance	Clear, colorless to pale yellow liquid[4][5]	Colorless to pale yellow liquid[5]
Boiling Point	192.5 °C at 760 mmHg	191-194 °C[1][3][6]
Density	0.911 g/mL at 25 °C	0.909 g/mL at 25 °C[1][3][6]
Refractive Index (n ₂₀ /D)	1.512	1.511[1][3][6]
Flash Point	68 °C	66.7 °C - 69 °C[1][3]
Solubility	Slightly soluble in water[1][5]	Slightly soluble[1][5]

Table 2: Spectroscopic Data for **N-Ethylbenzylamine**

Technique	Hypothetical Experimental Data	Literature Data Reference
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.25-7.40 (m, 5H), 3.80 (s, 2H), 2.68 (q, J=7.2 Hz, 2H), 1.15 (t, J=7.2 Hz, 3H), 1.05 (br s, 1H)	Consistent with published spectra[7][8]
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 140.2, 128.5, 128.2, 127.0, 53.5, 44.0, 15.2	Data available in spectral databases[7]
Mass Spectrometry (EI)	m/z (%): 135 (M ⁺), 120, 91 (100%), 65	Data available in spectral databases[2][7]
Infrared (IR)	ν (cm ⁻¹): 3350 (N-H), 3028, 2965, 1495, 1453, 735, 698	Data available in spectral databases[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited above.

1. Determination of Physicochemical Properties

- **Boiling Point:** The boiling point was determined using a standard distillation apparatus at atmospheric pressure (760 mmHg). A calibrated thermometer was positioned with the bulb just below the side arm of the distillation head to ensure accurate temperature measurement of the vapor. The liquid was heated slowly, and the temperature at which a steady stream of distillate was collected was recorded as the boiling point.
- **Density:** The density was measured using a 10 mL pycnometer at a controlled temperature of 25 °C. The pycnometer was first weighed empty, then filled with distilled water and weighed again to determine its exact volume. Finally, it was filled with **N-Ethylbenzylamine** and weighed. The density was calculated by dividing the mass of the sample by the volume of the pycnometer.
- **Refractive Index:** The refractive index was measured using an Abbe refractometer at 20 °C. A few drops of the sample were placed on the prism, and the instrument was adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index was read directly from the instrument's scale.

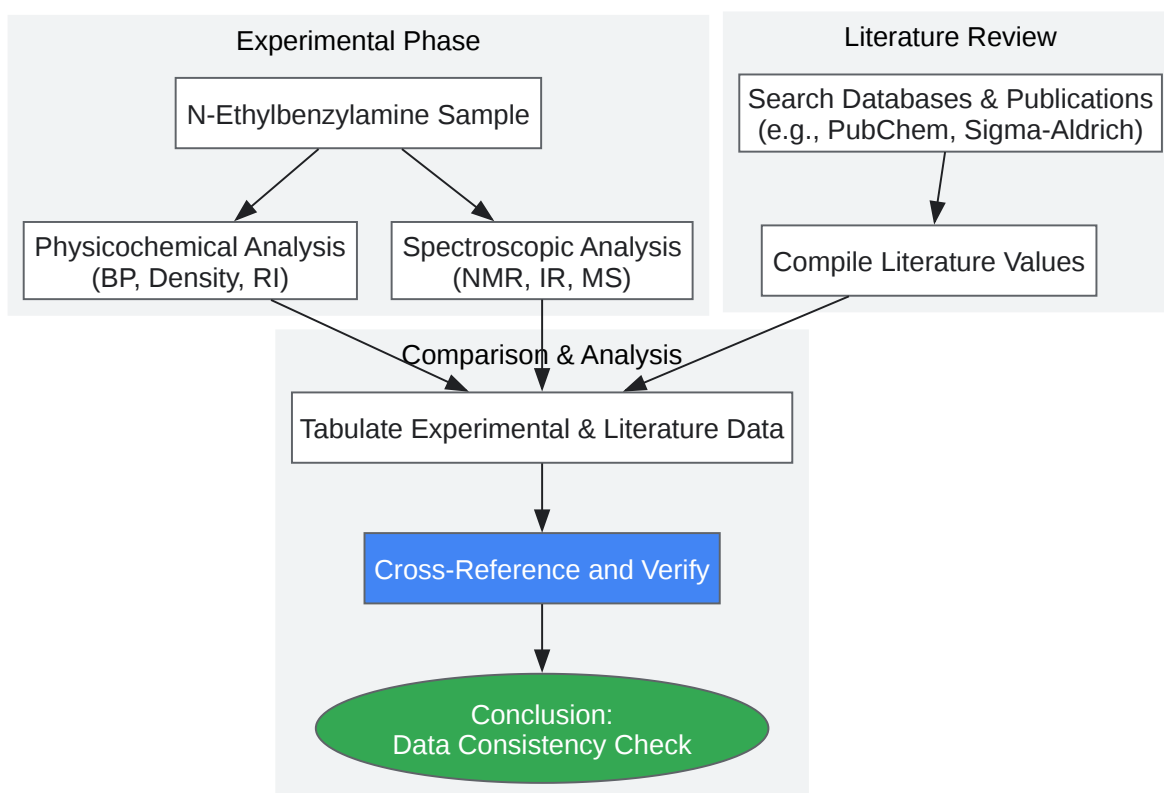
2. Spectroscopic Analysis

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra were acquired on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- **Mass Spectrometry (MS):** Electron ionization mass spectra were obtained using a mass spectrometer with a direct insertion probe. The ionization energy was set to 70 eV.
- **Infrared (IR) Spectroscopy:** The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid was placed between two sodium chloride plates for analysis.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the cross-referencing of experimental data with established literature values.

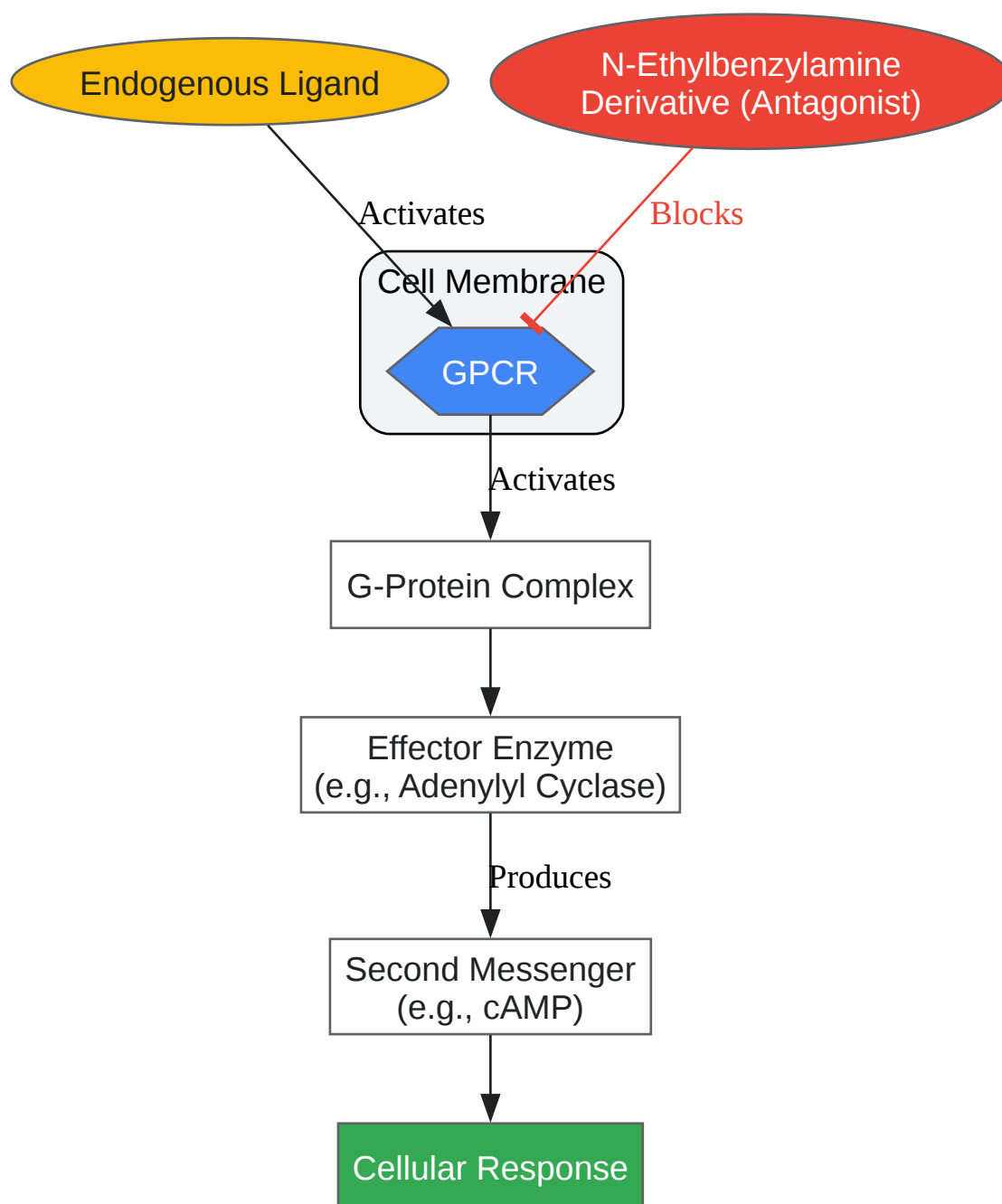


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Caption: Workflow for Comparing Experimental and Literature Data.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway where a derivative of **N-Ethylbenzylamine** could act as an antagonist to a G-protein coupled receptor (GPCR).



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Caption: Hypothetical GPCR Antagonism by an **N-Ethylbenzylamine** Derivative.

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